molecular formula C13H14N4O B2841911 5-methyl-N-(2-(pyridin-4-yl)ethyl)pyrazine-2-carboxamide CAS No. 1234920-83-2

5-methyl-N-(2-(pyridin-4-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2841911
CAS No.: 1234920-83-2
M. Wt: 242.282
InChI Key: AXSCUQQTTZVTPF-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(pyridin-4-yl)ethyl)pyrazine-2-carboxamide is a high-purity carboxamide compound designed for research use in medicinal chemistry and chemical biology. This molecule features a pyrazine carboxamide core, a structure known for its diverse pharmacological properties and role in constructing coordination polymers with transition metals . The compound's structure incorporates a 5-methylpyrazine ring linked via a carboxamide group to a 2-(pyridin-4-yl)ethyl chain, a motif present in ligands studied for their coordination chemistry with 3d transition metals like cobalt and copper . Pyrazine-carboxamide hybrids are extensively investigated for their wide spectrum of potential biological activities, which include anticancer, antibacterial, and anti-inflammatory effects . As part of this class, our product is a valuable chemical tool for in vitro research, including target identification, mechanism of action studies, and as a precursor in the synthesis of more complex molecular entities. Researchers can utilize this compound to explore its binding characteristics and biochemical interactions. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

5-methyl-N-(2-pyridin-4-ylethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-10-8-17-12(9-16-10)13(18)15-7-4-11-2-5-14-6-3-11/h2-3,5-6,8-9H,4,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSCUQQTTZVTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(pyridin-4-yl)ethyl)pyrazine-2-carboxamide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with 2-(pyridin-4-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(pyridin-4-yl)ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

5-methyl-N-(2-(pyridin-4-yl)ethyl)pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(pyridin-4-yl)ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazine and pyridine rings play a crucial role in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents Key Properties Source of Data
5-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide (Glipizide Impurity A) 4-Sulphamoylphenethyl - Decomposition product of glipizide .
- Forms amorphous/crystalline polymorphs .
- High thermal stability (TGA/DSC).
Bruni et al. (2021)
5-Methyl-N-(2-phenylethyl)-2-pyrazinecarboxamide Phenethyl - In stock (CAS 591254-76-1).
- Simpler aromatic substituent; potential differences in solubility.
Mikromol
5-(Alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (1a–1e) Alkylamino (C3–C7 chains) on pyrazine; 3-(trifluoromethyl)phenyl on amide - Melting points: 128–156°C .
- Antimycobacterial activity (varies with alkyl chain length).
Servusova et al.
JNK Inhibitor: 5-Methyl-N-(4-(2-(phenylamino)pyridin-4-yl)pyridin-2-yl)pyrazine-2-carboxamide Pyridinyl-phenyl complex substituent - Targets JNK1/JNK3 kinases.
- Enhanced structural complexity for kinase binding.
Zhou & Zhang

Key Findings from Comparative Analysis

Thermal Stability and Polymorphism
  • Glipizide Impurity A : Forms a new polymorph (crystalline) upon decomposition of glipizide, identified via DSC, XRPD, and FT-IR. The amorphous phase softens over a broad temperature range, affecting DSC baseline interpretation .

Q & A

Q. What are the standard synthetic routes for preparing 5-methyl-N-(2-(pyridin-4-yl)ethyl)pyrazine-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including coupling pyrazine-2-carboxylic acid derivatives with 2-(pyridin-4-yl)ethylamine. A common approach uses activating agents like HATU or DCC to facilitate amide bond formation. Key intermediates are monitored via thin-layer chromatography (TLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is this compound identified and quantified in pharmaceutical formulations (e.g., as a degradation product of glipizide)?

Analytical methods include reverse-phase HPLC coupled with UV detection or mass spectrometry, using reference standards for calibration. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are critical for distinguishing polymorphic forms, especially when monitoring decomposition pathways in drug formulations .

Q. What are the key spectroscopic markers for verifying the structure of this compound?

Key NMR signals include the pyrazine ring protons (δ 8.5–9.0 ppm) and the pyridin-4-yl group (δ 7.2–8.0 ppm). Infrared (IR) spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹). Mass spectrometry provides molecular ion peaks consistent with the molecular formula C₁₄H₁₆N₄O₃S (m/z 320.0943) .

Advanced Research Questions

Q. How can thermal decomposition studies inform the stability profile of glipizide and its impurities?

Controlled thermal treatments (e.g., isothermal thermogravimetric analysis) reveal decomposition kinetics. For example, DSC and FT-IR studies show that this compound forms via glipizide decomposition above 180°C. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) quantifies activation energy, aiding in predicting shelf-life stability .

Q. What methodologies resolve discrepancies in polymorph identification for this compound?

Combined XRPD, DSC, and Raman spectroscopy are used to differentiate polymorphs. For instance, a previously unknown polymorph was identified through variable-temperature XRPD, which showed distinct lattice parameters compared to the stable form. Density functional theory (DFT) calculations can further predict thermodynamic stability between polymorphs .

Q. How does this compound interact with biological targets, and what experimental models validate its activity?

While primarily studied as a glipizide impurity, structural analogs exhibit kinase inhibition or PARP-1 modulation. In vitro assays (e.g., enzyme inhibition assays using recombinant proteins) and cellular models (e.g., cytotoxicity screens in cancer cell lines) are employed. Molecular docking simulations predict binding affinities to targets like the ATP-binding pocket of kinases .

Q. What strategies mitigate analytical interference when detecting this compound in complex matrices?

Sample preparation techniques, such as solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, enhance specificity. Advanced chromatographic methods (e.g., UPLC-MS/MS with tandem quadrupole detectors) and isotope-labeled internal standards improve sensitivity and reduce matrix effects .

Methodological Notes

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
  • Polymorph Screening : Employ high-throughput crystallography platforms to explore solvent-mediated phase transformations .
  • Data Contradiction Analysis : Cross-validate spectroscopic and computational results with orthogonal techniques (e.g., NMR crystallography) to resolve structural ambiguities .

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